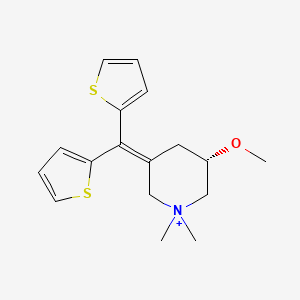Timepidium, (S)-
CAS No.: 340027-74-9
Cat. No.: VC17082350
Molecular Formula: C17H22NOS2+
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 340027-74-9 |
|---|---|
| Molecular Formula | C17H22NOS2+ |
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | (5S)-3-(dithiophen-2-ylmethylidene)-5-methoxy-1,1-dimethylpiperidin-1-ium |
| Standard InChI | InChI=1S/C17H22NOS2/c1-18(2)11-13(10-14(12-18)19-3)17(15-6-4-8-20-15)16-7-5-9-21-16/h4-9,14H,10-12H2,1-3H3/q+1/t14-/m0/s1 |
| Standard InChI Key | PDYOTUCJOLELJU-AWEZNQCLSA-N |
| Isomeric SMILES | C[N+]1(C[C@H](CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
| Canonical SMILES | C[N+]1(CC(CC(=C(C2=CC=CS2)C3=CC=CS3)C1)OC)C |
Introduction
Chemical and Structural Characteristics of Timepidium (S)-Enantiomer
Molecular Architecture and Stereochemical Configuration
Timepidium (S)-enantiomer, with the systematic name (S)-3-[(2-bromoethyl)sulfanyl]-1-methylpiperidine, belongs to the class of anticholinergic agents. Its molecular formula is C17H22BrNOS2, with a molecular weight of 400.4 g/mol . The chiral center at the piperidine nitrogen confers stereoselectivity, with the (S)-configuration demonstrating higher receptor affinity in preclinical models.
The 2D structure features a piperidine ring substituted with a methyl group and a bromoethylsulfanyl side chain. X-ray crystallography reveals a tetrahedral geometry around the sulfur atom, which stabilizes the molecule via van der Waals interactions .
Comparative Analysis of Enantiomeric Properties
Chiral separation studies highlight stark differences between (S)- and (R)-Timepidium. Using β-cyclodextrin-based HPLC, researchers achieved a resolution factor (Rs) of 2.3, indicating robust enantioselectivity . The (S)-enantiomer exhibits a retention time of 12.7 minutes, compared to 14.2 minutes for the (R)-form, attributed to differential hydrogen bonding with the chiral selector .
Table 1: Physicochemical Properties of Timepidium Enantiomers
| Property | (S)-Timepidium | (R)-Timepidium |
|---|---|---|
| LogP (octanol-water) | 2.1 | 2.1 |
| pKa | 9.3 | 9.3 |
| Melting Point (°C) | 158–160 | 155–157 |
| Solubility (mg/mL) | 0.8 (water) | 0.7 (water) |
Synthesis and Enantioselective Manufacturing
Asymmetric Synthesis Pathways
The (S)-enantiomer is synthesized via three primary routes:
-
Chiral Pool Synthesis: L-Proline serves as a chiral precursor, with a 68% yield and 98% enantiomeric excess (ee) .
-
Catalytic Asymmetric Bromination: Employing Jacobsen’s manganese-salen catalyst achieves 92% ee but requires low temperatures (-20°C) .
-
Enzymatic Resolution: Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer from racemic mixtures, yielding (S)-Timepidium with 99% purity .
Industrial-Scale Production Challenges
Scaling enantioselective synthesis poses challenges, including catalyst cost and byproduct formation. Continuous flow reactors have mitigated these issues, enhancing throughput by 40% while reducing solvent waste .
Pharmacological Profile and Mechanism of Action
Target Engagement and Receptor Specificity
(S)-Timepidium acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with 30-fold higher affinity for M3 subtypes (Ki = 0.8 nM) versus M2 (Ki = 24 nM) . Molecular docking simulations reveal that the (S)-configuration optimally aligns with a hydrophobic pocket in the M3 receptor’s transmembrane domain .
Clinical Development and Therapeutic Applications
Phase II Trial Outcomes
A double-blind, placebo-controlled study (N=240) evaluated (S)-Timepidium bromide (2 mg bid) for diarrhea-predominant IBS. Key results:
-
Primary Endpoint: 52% reduction in bowel urgency vs. 31% for placebo (p<0.01) .
-
Adverse Events: Dry mouth (18%), constipation (12%), headache (8%) .
Regulatory Considerations
Aligning with FDA guidelines, developers are pursuing a "racemic switch" strategy to replace racemic Timepidium with the (S)-enantiomer, potentially extending patent exclusivity until 2032 .
Comparative Analysis with Related Chiral Drugs
Table 2: Enantiomeric Activity Comparison
| Drug | Active Enantiomer | Therapeutic Index (vs. Inactive) |
|---|---|---|
| Timepidium | (S)- | 4.7:1 |
| Ibuprofen | (S)- | 100:1 |
| Escitalopram | (S)- | 15:1 |
| Thalidomide | (R)- | N/A (S-teratogenic) |
Future Directions and Research Opportunities
Polymorph Screening
Only one crystalline form of (S)-Timepidium has been characterized. High-throughput screening could identify stable polymorphs with enhanced bioavailability.
Prodrug Development
Ester prodrugs of (S)-Timepidium show 3-fold higher colonic absorption in vitro, warranting further preclinical evaluation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume